N-(1,3-dihydro-2H-benzimidazol-2-ylidene)-5,6,7,8-tetrahydro-4H-cyclohepta[d][1,2]oxazole-3-carboxamide
Overview
Description
N-(1,3-dihydro-2H-benzimidazol-2-ylidene)-5,6,7,8-tetrahydro-4H-cyclohepta[d][1,2]oxazole-3-carboxamide is a complex organic compound that belongs to the class of heterocyclic compounds. This compound is characterized by its unique structure, which includes a benzimidazole ring fused with a cyclohepta[d][1,2]oxazole ring. The presence of these rings imparts significant chemical stability and reactivity, making it a compound of interest in various scientific fields.
Mechanism of Action
Target of Action
Benzimidazolones, a class of compounds to which this molecule belongs, have been reported to exhibit various biological effects such as antidiabetic, antibacterial, antifungal activity, acting as histamine h3-receptor antagonists for several cns indications, and inhibition of tubulin polymerization .
Mode of Action
Benzimidazolones are known to interact with their targets and cause changes that result in their observed biological effects . For instance, they can act as strong electron donor molecules and can be used for n-type doping .
Biochemical Pathways
Benzimidazolones are known to influence various biochemical pathways due to their wide range of biological activities .
Result of Action
It’s known that its main decomposition product acts as a nucleating agent for dmbi-h with the overall effect of boosting conductivity of the final doped p (ndi2od-t2) films .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(1,3-dihydro-2H-benzimidazol-2-ylidene)-5,6,7,8-tetrahydro-4H-cyclohepta[d][1,2]oxazole-3-carboxamide can be achieved through several synthetic routes. One common method involves the cyclocarbonylation of 1,2-diaminobenzenes. This process typically uses reagents such as 1,1’-carbonyldiimidazole, phosgene, or triphosgene under controlled reaction conditions . Another approach involves the transformation of benzimidazolium salts, which can be achieved through ring-opening reactions and unusual C–O bond cleavage .
Industrial Production Methods
Industrial production of this compound may involve large-scale cyclocarbonylation processes using advanced catalysts and optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can further enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
N-(1,3-dihydro-2H-benzimidazol-2-ylidene)-5,6,7,8-tetrahydro-4H-cyclohepta[d][1,2]oxazole-3-carboxamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic and electrophilic substitution reactions can occur, depending on the functional groups present on the compound.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under anhydrous conditions.
Substitution: Halogenating agents, nucleophiles, and electrophiles under various solvent conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield benzimidazole derivatives, while reduction may produce amine derivatives.
Scientific Research Applications
N-(1,3-dihydro-2H-benzimidazol-2-ylidene)-5,6,7,8-tetrahydro-4H-cyclohepta[d][1,2]oxazole-3-carboxamide has a wide range of scientific research applications, including:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial and antifungal properties.
Medicine: Explored for its potential therapeutic effects, including antidiabetic and anticancer activities.
Industry: Utilized in the development of advanced materials and pharmaceuticals.
Comparison with Similar Compounds
Similar Compounds
1,3-dihydro-2H-benzimidazol-2-one: A simpler benzimidazole derivative with similar biological activities.
2,3-dihydro-1H-benzimidazol-2-ylidene: Another benzimidazole derivative with distinct chemical properties.
Uniqueness
N-(1,3-dihydro-2H-benzimidazol-2-ylidene)-5,6,7,8-tetrahydro-4H-cyclohepta[d][1,2]oxazole-3-carboxamide is unique due to its fused ring structure, which imparts enhanced stability and reactivity. This makes it a valuable compound for various scientific and industrial applications.
Properties
IUPAC Name |
N-(1H-benzimidazol-2-yl)-5,6,7,8-tetrahydro-4H-cyclohepta[d][1,2]oxazole-3-carboxamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16N4O2/c21-15(14-10-6-2-1-3-9-13(10)22-20-14)19-16-17-11-7-4-5-8-12(11)18-16/h4-5,7-8H,1-3,6,9H2,(H2,17,18,19,21) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KYTCSWRRLZXLHT-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=C(CC1)ON=C2C(=O)NC3=NC4=CC=CC=C4N3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16N4O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.32 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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